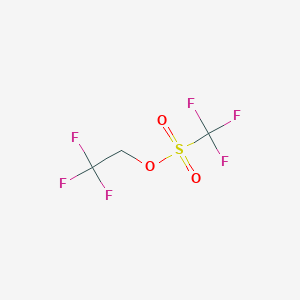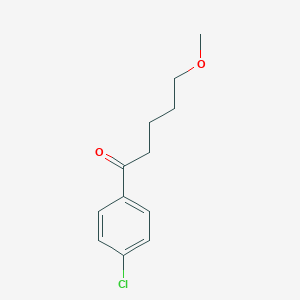
1-(4-Chlorophenyl)-5-methoxypentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Chlorophenyl)-5-methoxypentan-1-one" is a synthetic organic molecule that is likely to possess interesting chemical and physical properties due to the presence of a chlorophenyl group and a methoxy group attached to a pentanone backbone. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer the properties and reactivity of "1-(4-Chlorophenyl)-5-methoxypentan-1-one".
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves condensation reactions or transformations that utilize chloroacetophenones as starting materials. For instance, the synthesis of 1-(2',4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones involves a Baker-Venkatraman transformation starting from 2-aroyloxy-4-hydroxy-5-chloroacetophenones . Similarly, the synthesis of "1-(4-Chlorophenyl)-5-methoxypentan-1-one" could potentially involve a reaction between a suitable chlorophenyl ketone and a methoxy-containing reagent under appropriate conditions.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the studies of various related compounds . These structures typically show the spatial arrangement of the chlorophenyl and other substituent groups, which can influence the compound's reactivity and physical properties. The molecular geometry, bond lengths, and angles can be calculated using computational methods like Density Functional Theory (DFT), which provides a theoretical understanding of the molecule's structure.
Chemical Reactions Analysis
Chlorophenyl compounds can participate in various chemical reactions, primarily due to the reactivity of the chloro group and the carbonyl functionality. The chloro group can undergo substitution reactions, while the carbonyl group can be involved in addition reactions or serve as a reactive site for nucleophilic attack. The presence of a methoxy group can also influence the compound's reactivity by stabilizing certain intermediates or by directing the course of reactions due to its electron-donating properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Chlorophenyl)-5-methoxypentan-1-one" can be inferred from related compounds. For example, the presence of halogen atoms and methoxy groups can affect the compound's polarity, solubility, and melting point . The vibrational spectra, as studied through FT-IR, can provide information on the functional groups present . Theoretical calculations, such as HOMO-LUMO analysis, can give insights into the electronic properties and potential chemical reactivity . Additionally, the molecular electrostatic potential (MEP) maps can indicate regions of electron density, which are important for understanding intermolecular interactions and reactivity .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Insights and Spectroscopic Characterization
- The compound has been utilized in the synthesis of unsymmetrical mono-carbonyl curcuminoids, showing significant nonlinear optical (NLO) properties. These properties were explored through various spectroscopic techniques and quantum chemical insights, such as geometric parameters and natural bond orbitals (NBOs) analysis (Khalid et al., 2020).
Catalysis and Reaction Products
- In a study focusing on CO/ethene reactions catalyzed by β-ketophosphine and related complexes of rhodium, this compound was involved in producing increased chain growth products. These reactions are crucial for understanding mechanistic aspects of catalysis involving similar compounds (Robertson et al., 2001).
Studies in Stereochemistry
- Research on 5-Methoxy-2-pentanol, which is closely related to the compound , involved examining its stereochemistry. The study provided insights into the behavior of similar methoxy-substituted compounds in chemical reactions, highlighting the importance of methoxyl participation in stereochemical outcomes (Novak & D., 2001).
Synthesis and Characterization of Derivatives
- A study focusing on the preparation of 1,4-diketones and their reactions with various compounds showcased the reactivity and potential applications of derivatives of 1-(4-Chlorophenyl)-5-methoxypentan-1-one in synthetic organic chemistry (Freeman et al., 1992).
Luminescent Properties in Platinum(II) Complexes
- The compound was also used in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes were studied for their potential in fluid- and solid-state oligomeric interactions and ligand−ligand interactions, highlighting the compound's role in the development of new materials with specific optical properties (Lai et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-methoxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-9-3-2-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDKIXNRTKTQCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603224 |
Source


|
| Record name | 1-(4-Chlorophenyl)-5-methoxypentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-methoxypentan-1-one | |
CAS RN |
1346603-14-2 |
Source


|
| Record name | 1-(4-Chlorophenyl)-5-methoxypentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

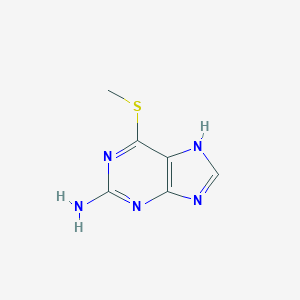

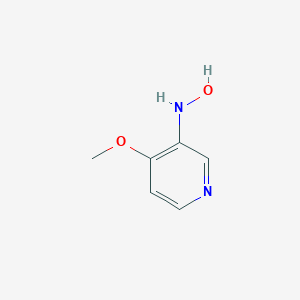
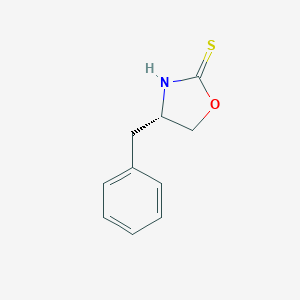
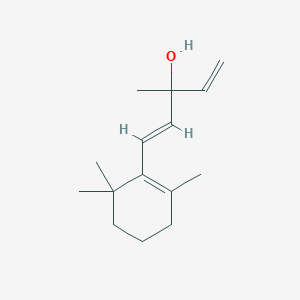
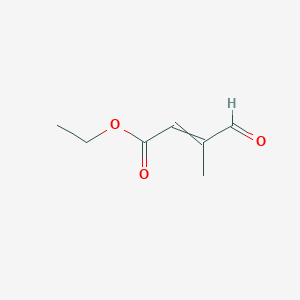

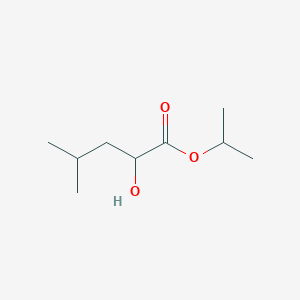
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
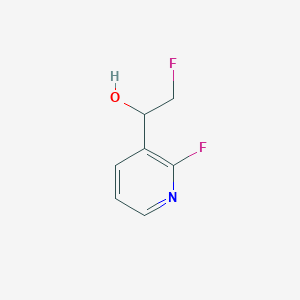
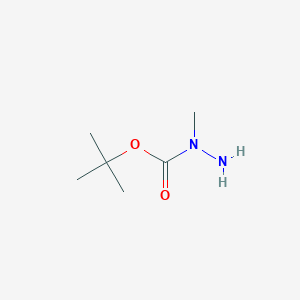
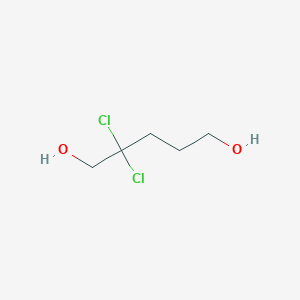
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
